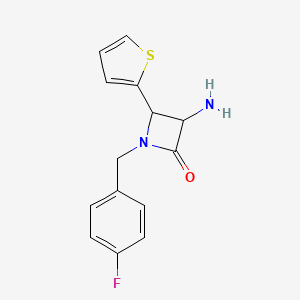
3-Amino-1-(4-fluorobenzyl)-4-(thiophen-2-yl)azetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(4-fluorobenzyl)-4-(thiophen-2-yl)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides This compound is characterized by the presence of an amino group, a fluorobenzyl group, and a thiophenyl group attached to the azetidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(4-fluorobenzyl)-4-(thiophen-2-yl)azetidin-2-one typically involves the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a , which involves the of an imine and a ketene.
Introduction of the Amino Group: The amino group can be introduced through reactions using reagents such as ammonia or amines.
Attachment of the Fluorobenzyl Group: The fluorobenzyl group can be attached via reactions using fluorobenzyl halides.
Incorporation of the Thiophenyl Group: The thiophenyl group can be introduced through such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophenyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the azetidinone ring or the fluorobenzyl group, potentially yielding amines or alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenated reagents or organometallic compounds under controlled temperatures and inert atmospheres.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Functionalized derivatives with varied chemical properties.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe or as a ligand in binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of novel materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Amino-1-(4-fluorobenzyl)-4-(thiophen-2-yl)azetidin-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects can be mediated through pathways involving inhibition, activation, or modulation of these targets, leading to desired biological outcomes.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-(4-chlorobenzyl)-4-(thiophen-2-yl)azetidin-2-one: Similar structure with a chlorine atom instead of a fluorine atom.
3-Amino-1-(4-methylbenzyl)-4-(thiophen-2-yl)azetidin-2-one: Similar structure with a methyl group instead of a fluorine atom.
3-Amino-1-(4-bromobenzyl)-4-(thiophen-2-yl)azetidin-2-one: Similar structure with a bromine atom instead of a fluorine atom.
Properties
Molecular Formula |
C14H13FN2OS |
|---|---|
Molecular Weight |
276.33 g/mol |
IUPAC Name |
3-amino-1-[(4-fluorophenyl)methyl]-4-thiophen-2-ylazetidin-2-one |
InChI |
InChI=1S/C14H13FN2OS/c15-10-5-3-9(4-6-10)8-17-13(12(16)14(17)18)11-2-1-7-19-11/h1-7,12-13H,8,16H2 |
InChI Key |
DLWZEQFIBPOGAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2C(C(=O)N2CC3=CC=C(C=C3)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


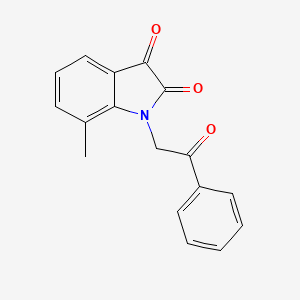

![N-((1r,4r)-4-Hydroxycyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B11842749.png)
![Carbamic acid, N-[1-(4-cyanophenyl)cyclopentyl]-, 1,1-dimethylethyl ester](/img/structure/B11842763.png)

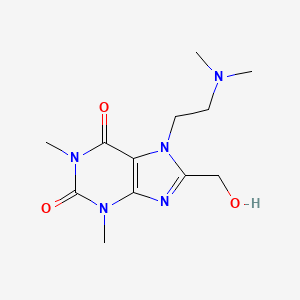
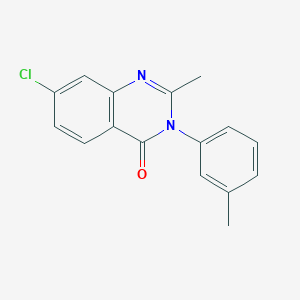
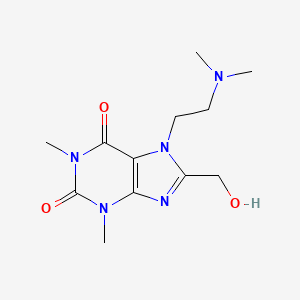
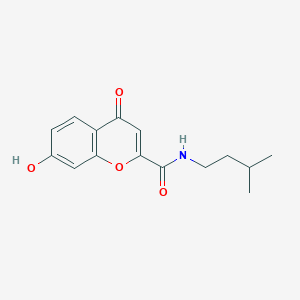

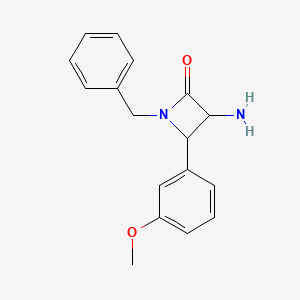

![7-Chloro-9-Ethyl-6-fluoroisoxazolo[3,4-b]quinoline-3,4(1H,9H)-dione](/img/structure/B11842816.png)
![2-(4-Chlorophenyl)indeno[2,1-b]pyran](/img/structure/B11842825.png)
